Trewiasine

Description

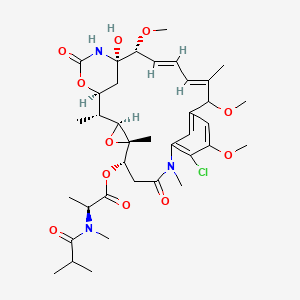

Structure

2D Structure

Properties

Molecular Formula |

C37H52ClN3O11 |

|---|---|

Molecular Weight |

750.3 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,15,20-trimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(2-methylpropanoyl)amino]propanoate |

InChI |

InChI=1S/C37H52ClN3O11/c1-19(2)33(43)40(7)22(5)34(44)51-28-17-29(42)41(8)24-15-23(16-25(47-9)30(24)38)31(49-11)20(3)13-12-14-27(48-10)37(46)18-26(50-35(45)39-37)21(4)32-36(28,6)52-32/h12-16,19,21-22,26-28,31-32,46H,17-18H2,1-11H3,(H,39,45)/b14-12+,20-13+/t21-,22+,26+,27-,28+,31?,32+,36+,37+/m1/s1 |

InChI Key |

GNTFDQQBHGBGMN-LZRKRAQISA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)C(C)C)C)OC)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O |

Synonyms |

trewiasine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Trewiasine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a naturally occurring maytansinoid, exhibits potent cytotoxic and anti-tumor properties. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a microtubule-targeting agent. By disrupting microtubule dynamics, this compound triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols for key assays used to elucidate this mechanism.

Introduction

This compound is a member of the maytansinoid family, a class of ansa macrolides known for their potent anti-mitotic activity.[1] These compounds have garnered significant interest in oncology due to their high cytotoxicity towards cancer cells. The primary molecular target of maytansinoids is tubulin, the fundamental protein component of microtubules. By interfering with microtubule function, these agents disrupt essential cellular processes, including mitosis, intracellular transport, and the maintenance of cell structure, ultimately leading to cell death.

Core Mechanism of Action: Microtubule Disruption

The central mechanism of this compound's anticancer activity is its interaction with tubulin, leading to the inhibition of microtubule polymerization.

Binding to Tubulin

This compound, like other maytansinoids, binds to tubulin at the vinca alkaloid binding site. This binding event is crucial as it physically obstructs the addition of new tubulin dimers to the growing microtubule polymer.

Suppression of Microtubule Dynamics

Microtubules are highly dynamic structures that undergo constant phases of polymerization (growth) and depolymerization (shrinkage), a process termed dynamic instability. This dynamic nature is critical for the formation and function of the mitotic spindle during cell division. This compound's binding to tubulin suppresses this dynamic instability, effectively freezing microtubules in a non-functional state. This disruption of microtubule dynamics is the primary trigger for the subsequent cellular consequences.

Downstream Cellular Effects

The disruption of microtubule dynamics by this compound initiates a series of downstream events that collectively contribute to its cytotoxic effects.

Cell Cycle Arrest at G2/M Phase

The proper formation and function of the mitotic spindle are essential for the segregation of chromosomes during mitosis (M phase). By disrupting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint. This checkpoint halts the cell cycle at the G2/M transition, preventing cells from proceeding through mitosis with a defective spindle. This arrest provides an opportunity for the cell to either repair the damage or undergo apoptosis.

Induction of Apoptosis

Prolonged G2/M arrest and the inability to form a proper mitotic spindle trigger the intrinsic pathway of apoptosis. This programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspases.

The signaling cascade leading to apoptosis involves the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. The disruption of microtubule function can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This imbalance results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to the execution of apoptosis.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound.

| Cell Line | Assay Type | Endpoint | IC50 / Effective Concentration | Reference |

| U937 | Cell Growth Assay | >90% inhibition of growth | 1 µg/mL | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound and other maytansinoids.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Protocol:

-

Reagents and Materials:

-

Purified tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound (dissolved in DMSO)

-

Control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

-

96-well microplate reader with temperature control

-

-

Procedure:

-

Reconstitute purified tubulin in polymerization buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

In a pre-warmed 96-well plate, add different concentrations of this compound or control compounds.

-

Add the tubulin/GTP solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the controls to determine the inhibitory effect.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Reagents and Materials:

-

Cancer cell line of interest

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of a mitotic block.

-

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Reagents and Materials:

-

Cancer cell line of interest

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Quantify the cell populations:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Conclusion

This compound exerts its potent anticancer effects primarily through the inhibition of microtubule polymerization. By binding to tubulin, it disrupts microtubule dynamics, leading to a cascade of events that include G2/M cell cycle arrest and the induction of apoptosis via the intrinsic mitochondrial pathway. This detailed understanding of its mechanism of action is crucial for its further development as a potential therapeutic agent and for the design of novel, more effective maytansinoid-based cancer therapies. Further research is warranted to establish a comprehensive profile of this compound's activity across a broader range of cancer types and to fully elucidate all the signaling pathways it may modulate.

References

Trewiasine as a Microtubule Targeting Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a maytansinoid compound, is a potent microtubule-targeting agent that exhibits significant cytotoxic activity against a variety of cancer cell lines. As a member of the maytansinoid family, this compound exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from studies on closely related maytansinoids, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved in its cytotoxic effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on microtubule-targeting cancer therapies.

Introduction to this compound and Microtubule Targeting

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. Their constant assembly and disassembly are crucial for the formation of the mitotic spindle during cell division.[1][2] Consequently, agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[3] These microtubule-targeting agents (MTAs) are broadly classified as microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids and maytansinoids).[1]

This compound is a naturally occurring maytansinoid, a class of ansamycin antibiotics.[4] Maytansinoids are potent antimitotic agents that function by inhibiting microtubule assembly.[5] Structural and biochemical studies have revealed that maytansine binds to β-tubulin at a site distinct from the vinca alkaloid binding domain, effectively preventing the formation of longitudinal tubulin-tubulin interactions necessary for microtubule elongation.[6] This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.

Quantitative Data on Maytansinoid Activity

While specific quantitative data for this compound's direct interaction with tubulin is limited in publicly available literature, extensive research on its parent compound, maytansine, and its derivatives provides valuable insights into its potency. The following tables summarize key quantitative parameters for maytansine and its synthetic derivatives, which are expected to be comparable to this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Concentration | % Growth Inhibition | Citation |

| U937 (Human monocytic leukemia) | 1 µg/mL | > 90% | [4] |

Table 2: Inhibition of Microtubule Assembly by Maytansinoids

| Compound | IC50 (µM) for Microtubule Assembly Inhibition | Citation |

| Maytansine | 1.0 ± 0.02 | [5] |

| S-methyl DM1 | 4.0 ± 0.1 | [5] |

| S-methyl DM4 | 1.7 ± 0.4 | [5] |

Table 3: Tubulin Binding Affinity of Maytansinoids

| Compound | Dissociation Constant (K D ) (µM) | Citation |

| Maytansine | 0.86 ± 0.23 | [5] |

| S-methyl DM1 | 0.93 ± 0.22 | [5] |

Mechanism of Action

This compound, as a maytansinoid, inhibits cell proliferation by disrupting microtubule dynamics. The proposed mechanism of action is as follows:

-

Binding to β-Tubulin: this compound binds to a specific site on β-tubulin, which is distinct from the binding sites of other well-known microtubule inhibitors like colchicine and vinca alkaloids.[6]

-

Inhibition of Polymerization: This binding event prevents the proper assembly of tubulin heterodimers into microtubules.[5] It blocks the formation of longitudinal interactions between tubulin subunits, which is essential for protofilament elongation.[6]

-

Microtubule Destabilization: At substoichiometric concentrations, maytansinoids can also suppress the dynamic instability of existing microtubules, leading to a net depolymerization.[5]

-

Mitotic Arrest: The disruption of microtubule function prevents the formation of a functional mitotic spindle, leading to the arrest of cells in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic and extrinsic apoptotic pathways, ultimately leading to programmed cell death.

Figure 1. This compound's mechanism of action leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound as a microtubule-targeting agent.

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules by monitoring the change in turbidity.

-

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate (half-area, clear)

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

-

Add 10 µL of various concentrations of this compound (or DMSO for control) to the wells of a pre-warmed 37°C 96-well plate.

-

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value by determining the concentration of this compound that inhibits the rate of polymerization by 50%.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., U937)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (or DMSO for control) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

-

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of this compound treatment.

-

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Microtubule-stabilizing buffer (e.g., PHEM buffer)

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin antibody)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.

-

Wash the cells with pre-warmed microtubule-stabilizing buffer.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody diluted in blocking buffer.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

-

Figure 2. Experimental workflow for immunofluorescence staining.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after this compound treatment and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Signaling Pathways of this compound-Induced Apoptosis

The disruption of microtubule dynamics by this compound triggers a mitotic checkpoint, leading to G2/M arrest and subsequent apoptosis. This process involves a complex interplay of signaling pathways, which can be broadly categorized into intrinsic and extrinsic apoptotic pathways.

G2/M Cell Cycle Arrest

The inability to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC). This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B1. The sustained activity of the Cyclin B1/Cdk1 complex maintains the cell in a state of mitotic arrest.

Intrinsic (Mitochondrial) Apoptosis Pathway

Prolonged mitotic arrest leads to the activation of the intrinsic apoptotic pathway. This is characterized by:

-

Changes in the expression of Bcl-2 family proteins, with an increase in pro-apoptotic members (e.g., Bax, Bak) and a decrease in anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

-

Mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.

-

Formation of the apoptosome, a complex of cytochrome c, Apaf-1, and pro-caspase-9.

-

Activation of caspase-9, which in turn activates executioner caspases like caspase-3.

Extrinsic (Death Receptor) Apoptosis Pathway

In some cellular contexts, microtubule disruption can also sensitize cells to extrinsic apoptotic signals. This pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated. Active caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

Figure 3. Signaling pathways of this compound-induced apoptosis.

Conclusion

This compound is a promising microtubule-targeting agent with potent cytotoxic effects against cancer cells. Its mechanism of action, shared with other maytansinoids, involves the direct binding to tubulin and the subsequent disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. The quantitative data on related maytansinoids highlight the high potency of this class of compounds. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel microtubule inhibitors. A deeper understanding of the signaling pathways activated by this compound will be crucial for its future development as a therapeutic agent and for the design of effective combination therapies. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics through the exploration of microtubule-targeting agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic activity of this compound in 4 human cancer cell lines and 5 murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Trewiasine: A Technical Guide on its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a potent maytansinoid isolated from the plant Trewia nudiflora, has demonstrated significant antitumor activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and drug development efforts. The mechanism of action, primarily through the inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis, is discussed in detail, supported by signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

This compound is a 19-membered ansamacrolide belonging to the maytansinoid class of compounds. Its complex structure features a chlorinated benzene ring, a carbinolamide moiety, and a macrocyclic lactam.

Table 1: Physicochemical Properties of this compound and a Related Maytansinoid

| Property | This compound (Predicted/Inferred) | Ravtansine (Reference) |

| Molecular Formula | C₃₈H₅₂ClN₃O₁₀ | C₃₈H₅₄ClN₃O₁₀S[1] |

| Molecular Weight | Approx. 746.3 g/mol | 780.4 g/mol [1] |

| Appearance | White solid (based on related compounds) | Not specified |

| Solubility | Soluble in methanol, ethanol, DMSO | Not specified |

Note: The properties for this compound are inferred based on its classification as a maytansinoid and require experimental verification.

Isolation and Purification

This compound is naturally found in the seeds of Trewia nudiflora.[2][3] The isolation process typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Isolation of this compound from Trewia nudiflora Seeds

This protocol is a generalized procedure based on methods for isolating maytansinoids from plant material.[4]

-

Extraction:

-

Grind dried seeds of Trewia nudiflora to a fine powder.

-

Perform exhaustive extraction with a suitable solvent system, such as 70% aqueous methanol, for 48 hours at room temperature.[4]

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol).

-

Monitor the cytotoxic activity of each fraction using a bioassay (e.g., MTT assay against a cancer cell line) to identify the active fraction containing this compound.

-

-

Chromatographic Purification:

-

Subject the active fraction to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool the fractions containing this compound and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC), until a pure compound is obtained.

-

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines.[2] Its primary mechanism of action is the inhibition of microtubule assembly by binding to tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Inhibition of Tubulin Polymerization

This compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disrupts the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis.

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[5][6][7]

-

Reagents:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization)

-

Negative control (DMSO)

-

-

Procedure:

-

On ice, prepare the reaction mixture containing General Tubulin Buffer, glycerol, and GTP.

-

Add this compound, positive control, or negative control to the reaction mixture.

-

Add purified tubulin to the mixture and mix gently.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Cell Cycle Arrest at G2/M Phase

By disrupting microtubule formation, this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[8][9][10] This prevents the cell from entering mitosis with a defective mitotic spindle, ultimately triggering apoptosis.

Induction of Apoptosis

Prolonged G2/M arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. This process is mediated by the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The apoptotic cascade initiated by this compound involves the regulation of Bcl-2 family proteins and the activation of caspases.[1][11][12][13][14]

-

Intrinsic Pathway: this compound can induce mitochondrial outer membrane permeabilization (MOMP) by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and the downstream executioner caspase-3.[15][16][17]

-

Extrinsic Pathway: this compound may also upregulate the expression of death receptors (e.g., Fas) on the cell surface. Binding of their respective ligands triggers the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the intrinsic pathway.[16][18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[17]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

-

MTT Addition:

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

-

Conclusion

This compound is a promising natural product with potent anticancer activity. Its mechanism of action through tubulin polymerization inhibition, leading to G2/M cell cycle arrest and apoptosis, makes it an attractive candidate for further investigation in cancer therapy. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery. Further studies are warranted to fully elucidate its pharmacological profile and potential for clinical development.

References

- 1. Proapoptotic and antiapoptotic proteins of the Bcl-2 family regulate sensitivity of pancreatic cancer cells toward gemcitabine and T-cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Swainsonine induces apoptosis of rat cardiomyocytes via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reversine induces caspase-dependent apoptosis of human osteosarcoma cells through extrinsic and intrinsic apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

Trewiasine and its Analogues: A Technical Guide to Maytansinoid Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine and its naturally occurring analogues, dehydrothis compound and demethylthis compound, are potent maytansinoid compounds isolated from the plant Trewia nudiflora. As members of the maytansinoid family, these molecules exhibit significant cytotoxic activity against a range of cancer cell lines. Their primary mechanism of action is the inhibition of microtubule assembly through binding to tubulin, a critical protein for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This technical guide provides a comprehensive overview of the current knowledge on this compound, dehydrothis compound, and demethylthis compound, including their chemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Introduction

The maytansinoids are a class of ansa macrolide antibiotics that have garnered significant interest in the field of oncology due to their potent antimitotic activity. This compound, along with its analogues dehydrothis compound and demethylthis compound, were first isolated from the seeds of the Indian plant Trewia nudiflora[1]. These compounds have demonstrated exceptional activity in various cancer cell line screens, positioning them as valuable leads for the development of novel anticancer therapeutics, including antibody-drug conjugates (ADCs).

Chemical Structures and Properties

While the precise chemical structures require access to the primary literature for definitive representation, this compound, dehydrothis compound, and demethylthis compound are all classified as maytansinoids. The core structure consists of a 19-membered ansa macrolide ring. The variations between these three analogues lie in the substituents on this macrolide ring. Dehydrothis compound is an oxidized form of this compound, while demethylthis compound is a demethylated version.

Biological Activity and Quantitative Data

This compound and its analogues exhibit potent cytotoxic activity against various cancer cell lines. The primary quantitative data available is summarized in the tables below. It is important to note that the foundational study by Powell et al. (1981) reported exceptional activity in P-388 lymphocytic leukemia, B-16 melanoma, and KB carcinoma cell lines, though the specific IC50 values from this original publication are not widely available in secondary sources.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Concentration | Effect | Reference |

| U937 (Human histiocytic lymphoma) | Cell Growth Inhibition | 1 µg/mL | >90% inhibition | Yue et al., 1992 |

| P-388 (Murine lymphocytic leukemia) | Not Specified | Not Specified | Exceptionally Active | Powell et al., 1981 |

| B-16 (Murine melanoma) | Not Specified | Not Specified | Exceptionally Active | Powell et al., 1981 |

| KB (Human carcinoma) | Not Specified | Not Specified | Exceptionally Active | Powell et al., 1981 |

Table 2: Cytotoxicity of Dehydrothis compound and Demethylthis compound

| Compound | Cell Line | Assay Type | Activity | Reference |

| Dehydrothis compound | P-388, B-16, KB | Not Specified | Exceptionally Active | Powell et al., 1981 |

| Demethylthis compound | P-388, B-16, KB | Not Specified | Exceptionally Active | Powell et al., 1981 |

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this compound and its analogues, consistent with other maytansinoids, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.

Signaling Pathway

The interaction of these maytansinoids with tubulin initiates a cascade of events leading to apoptotic cell death. The signaling pathway is depicted in the diagram below.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Isolation of this compound and Analogues from Trewia nudiflora

A general workflow for the isolation of these maytansinoids is presented below. The specific details of solvents and chromatography conditions can be found in the primary literature.

Caption: General workflow for isolating this compound analogues.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound, dehydrothis compound, or demethylthis compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compounds on the assembly of purified tubulin into microtubules.

Protocol:

-

Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.

-

Compound Incubation: Incubate the tubulin solution with various concentrations of this compound, dehydrothis compound, or demethylthis compound, or a control compound (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

-

Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C and adding GTP.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the inhibitory concentration of the compounds.

Conclusion

This compound and its analogues, dehydrothis compound and demethylthis compound, are potent maytansinoid cytotoxins with a well-defined mechanism of action involving the inhibition of tubulin polymerization. Their significant activity against various cancer cell lines underscores their potential as valuable scaffolds for the development of novel anticancer agents. Further research, particularly the development of antibody-drug conjugates, may unlock the full therapeutic potential of these natural products. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the promising therapeutic applications of these compounds.

References

In Vitro Cytotoxicity of Trewiasine on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a maytansinoid compound, has demonstrated significant cytotoxic activity against various human cancer cell lines in vitro. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro cytotoxicity, including available quantitative data, detailed experimental protocols for cytotoxicity assessment, and a discussion of the putative signaling pathways involved in its mechanism of action. The information is intended to support further research and development of this compound as a potential anti-cancer therapeutic agent.

Introduction

This compound is a naturally occurring compound belonging to the maytansinoid family, which are potent microtubule-targeting agents.[1] Maytansinoids have garnered significant interest in oncology due to their high cytotoxicity towards cancer cells, leading to the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound, as a member of this class, exhibits promising anti-neoplastic properties. This guide summarizes the key findings related to its in vitro efficacy and provides methodologies for its investigation.

Quantitative Cytotoxicity Data

The in vitro cytotoxic effects of this compound have been evaluated against human cancer cell lines. Notably, the human monocytic leukemia cell line, U937, has been identified as being particularly sensitive to this compound.

| Cell Line | Cancer Type | Concentration | % Growth Inhibition | Citation |

| U937 | Monocytic Leukemia | 1 µg/mL | > 90% | [1] |

Experimental Protocols

The following section outlines a general methodology for assessing the in vitro cytotoxicity of this compound, based on standard cell viability assays.

Cell Culture

The U937 human monocytic leukemia cell line is cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

U937 cells

-

Complete culture medium

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed U937 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow of the MTT cytotoxicity assay.

Putative Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, its classification as a maytansinoid provides a strong basis for its mechanism of action. Maytansinoids are potent anti-mitotic agents that exert their cytotoxic effects by inhibiting the assembly of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Microtubule Disruption and Mitotic Arrest

This compound, like other maytansinoids, is presumed to bind to tubulin, the protein subunit of microtubules. This binding interferes with the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The failure to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, leading to mitotic arrest.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This is often mediated by the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane. The arrest can lead to an increase in the expression of pro-apoptotic proteins (e.g., Bax, Bak) and a decrease in anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This shift in the balance of Bcl-2 family members results in the release of cytochrome c from the mitochondria into the cytosol.

Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of programmed cell death.

Proposed Apoptotic Signaling Pathway of this compound

Caption: Putative this compound-induced apoptotic pathway.

Conclusion and Future Directions

This compound demonstrates potent in vitro cytotoxicity against cancer cell lines, particularly U937. While the precise signaling pathways remain to be elucidated specifically for this compound, its classification as a maytansinoid strongly suggests a mechanism involving microtubule disruption, mitotic arrest, and subsequent induction of the intrinsic apoptotic pathway.

Future research should focus on:

-

Determining the IC50 values of this compound across a diverse panel of cancer cell lines to establish a comprehensive cytotoxicity profile.

-

Conducting detailed mechanistic studies to confirm the proposed signaling pathways, including analysis of cell cycle progression, microtubule dynamics, and the expression of key apoptotic regulatory proteins.

-

Investigating the potential for this compound in the development of antibody-drug conjugates for targeted cancer therapy.

This technical guide provides a foundation for researchers and drug development professionals to advance the study of this compound as a promising anti-cancer agent.

References

Trewiasine's Impact on Tubulin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a member of the maytansinoid family of natural products, is a potent cytotoxic agent with significant anti-tumor properties. Its mechanism of action is primarily attributed to its interaction with the microtubule network, a critical component of the cellular cytoskeleton. This technical guide provides an in-depth analysis of the effects of this compound and closely related maytansinoids on tubulin polymerization. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and pathways. While direct quantitative data for this compound is limited in publicly available literature, the information presented here for structurally and functionally similar maytansinoids, such as maytansine and ansamitocin P-3, serves as a strong proxy for understanding its molecular mechanism.

Quantitative Analysis of Tubulin Interaction

The inhibitory effects of maytansinoids on tubulin polymerization and their binding affinities have been quantified in several studies. The following tables summarize the key data for compounds structurally related to this compound.

Table 1: Inhibition of Tubulin Polymerization by Maytansinoids

| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Comments |

| Ansamitocin P-3 | ~3.4[1] | |

| Ansamitocin P-4 | ~3.4[1] | |

| Maytansine | ~3.4[1] | |

| Maytanacine | ~3.4[1] | |

| Maytansinol 3-propionate | ~3.4[1] | |

| Maytansinol | ~13.6[1] | Approximately four times less effective than other tested maytansinoids.[1] |

| S-methyl DM1 | 4.0 ± 0.1[2] | A thiomethyl derivative of maytansine.[2] |

| S-methyl DM4 | 1.7 ± 0.4[2] | A thiomethyl derivative of maytansine.[2] |

Table 2: Binding Affinity of Maytansinoids to Tubulin

| Compound | Dissociation Constant (Kd) (µM) | Method |

| Maytansine | 0.86 ± 0.2[3][4] | Tryptophan Fluorescence Quenching |

| S-methyl-DM1 | 0.93 ± 0.2[3][4] | Tryptophan Fluorescence Quenching |

| Ansamitocin P-3 | 1.3 ± 0.7[5] | Tryptophan Fluorescence Quenching |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of maytansinoids with tubulin.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin.

Protocol:

-

Tubulin Preparation: Purify tubulin from bovine or porcine brain tissue through cycles of polymerization and depolymerization.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin (typically 1-3 mg/mL) in a polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) supplemented with GTP (1 mM).

-

Compound Incubation: Add varying concentrations of the test compound (e.g., this compound or other maytansinoids) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture. A vehicle control (DMSO alone) should be included.

-

Initiation of Polymerization: Initiate polymerization by incubating the reaction mixtures at 37°C.

-

Monitoring Polymerization: Monitor the increase in turbidity over time using a spectrophotometer at 340 nm. The absorbance is proportional to the mass of microtubules formed.

-

Data Analysis: Determine the initial rate of polymerization and the steady-state absorbance for each compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Determination of Binding Affinity by Tryptophan Fluorescence Quenching

This method is used to determine the dissociation constant (Kd) of a ligand binding to tubulin by measuring the change in the intrinsic tryptophan fluorescence of the protein.

Protocol:

-

Tubulin Solution: Prepare a solution of purified tubulin (e.g., 2 µM) in a suitable buffer (e.g., PEM buffer).

-

Fluorescence Measurement: Place the tubulin solution in a fluorometer cuvette and excite the sample at 295 nm. Record the emission spectrum from 310 to 450 nm.

-

Ligand Titration: Add increasing concentrations of the test compound (e.g., maytansinoid) to the tubulin solution. After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

-

Data Analysis: The binding of the ligand to tubulin will quench the tryptophan fluorescence. Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the data to a single-site binding model to calculate the dissociation constant (Kd).

Visualization of Molecular Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the key interactions and pathways involved in the action of this compound and related maytansinoids.

Caption: this compound binds to tubulin, inhibiting polymerization and disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.

Caption: Workflow for assessing the inhibitory effect of this compound on tubulin polymerization in vitro.

Caption: The causal chain from this compound binding to tubulin to the induction of apoptosis in cancer cells.

Conclusion

This compound, as a maytansinoid, exerts its potent cytotoxic effects by directly targeting tubulin and disrupting microtubule dynamics. The quantitative data from closely related compounds indicate that it likely inhibits tubulin polymerization at low micromolar concentrations and binds to tubulin with high affinity. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel microtubule-targeting agents. The visualized pathways underscore the critical role of tubulin as a therapeutic target in cancer drug development. Further research to obtain direct quantitative data for this compound's interaction with tubulin will be invaluable for its continued development as a potential anti-cancer therapeutic.

References

- 1. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

Maytansinoid Compounds from Trewia nudiflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of maytansinoid compounds isolated from the plant Trewia nudiflora. It covers their cytotoxic properties, mechanism of action, and the methodologies used for their extraction, isolation, and biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, oncology, and drug development.

Introduction to Maytansinoids from Trewia nudiflora

Maytansinoids are a class of potent antitumor agents characterized by a unique 19-membered macrolactam structure.[1][2] Originally isolated from plants of the Maytenus genus, these compounds have also been discovered in other plant species, mosses, and microorganisms.[1][2] Trewia nudiflora, a tree found in tropical regions of India and Southern China, has been identified as a rich source of various maytansinoid compounds.[1][3][4]

These compounds exert their cytotoxic effects primarily by inhibiting tubulin polymerization, a critical process for microtubule formation and function.[1][2][5] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[5][6] This mechanism of action has made maytansinoids, particularly their derivatives, highly sought-after payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2]

Research on Trewia nudiflora has led to the isolation and characterization of several maytansinoids, including novel compounds with significant cytotoxic activity against various cancer cell lines.[1][3][7] This guide summarizes the key findings related to these compounds.

Quantitative Data on Maytansinoids from Trewia nudiflora

The following tables summarize the cytotoxic activity and tubulin polymerization inhibition data for maytansinoid compounds isolated from Trewia nudiflora.

Table 1: Cytotoxicity of Maytansinoids from Trewia nudiflora against Human Cancer Cell Lines (IC50 in nM) [1][7]

| Compound | HeLa (Cervical Adenocarcinoma) | MV-4-11 (Myelomonocytic Leukemia) | MCF-7 (Breast Cancer) | MCF-7/ADR (Doxorubicin-Resistant Breast Cancer) |

| N-methyltreflorine (1) | 0.12 | 0.25 | 0.81 | 13 |

| Methyltrewiasine (2) | 1.3 | 2.1 | 11 | >100 |

| Compound 3 | 0.21 | 0.33 | 1.2 | 85 |

| Compound 4 | 0.18 | 0.29 | 0.95 | 28 |

| Compound 5 | 0.35 | 0.41 | 1.8 | 92 |

| DM-1 (Positive Control) | 0.15 | 0.22 | 0.78 | >100 |

Table 2: Inhibition of Tubulin Polymerization by Maytansinoids from Trewia nudiflora (IC50 in µM) [2][7]

| Compound | IC50 (95% CI) |

| N-methyltreflorine (1) | 3.6 (3.0–4.3) |

| Methylthis compound (2) | 3.2 (2.9–3.5) |

| Combretastatin A-4 (Positive Control) | 1.2 (0.9–1.5) |

| DM-1 (Positive Control) | 2.7 (2.1–3.3) |

Experimental Protocols

This section outlines the general methodologies employed in the isolation, characterization, and biological evaluation of maytansinoid compounds from Trewia nudiflora. For detailed, step-by-step protocols, readers are encouraged to consult the cited literature.

Extraction and Isolation of Maytansinoids

A common method for the extraction and determination of maytansinoids in Trewia nudiflora is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with High-Performance Liquid Chromatography (HPLC).[2][8]

General Protocol:

-

Sample Preparation: Dried and powdered fruits of Trewia nudiflora are used as the starting material.

-

Extraction: The powdered material is subjected to extraction using an organic solvent mixture. A commonly used solvent is a 1:1 (v/v) mixture of acetonitrile and ethyl acetate.[2][8]

-

QuEChERS Cleanup: The crude extract is then purified using cleanup sorbents such as PestiCarb to remove interfering substances.[2][8]

-

Chromatographic Separation: The purified extract is subjected to further separation and isolation of individual maytansinoid compounds using techniques like High-Performance Liquid Chromatography (HPLC).[8][9] A C18 column is typically used with a gradient elution system of methanol, acetonitrile, and water.[2][8]

-

Structural Elucidation: The structures of the isolated compounds are determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absolute configuration of novel compounds can be confirmed by X-ray crystallographic analysis.[1][7]

Cytotoxicity Assays

The cytotoxic activity of the isolated maytansinoids is evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MV-4-11, MCF-7, and MCF-7/ADR) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the maytansinoid compounds for a specified period (e.g., 72 hours).

-

MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Tubulin Polymerization Inhibition Assay

The ability of maytansinoids to inhibit tubulin polymerization is assessed using in vitro assays.

General Protocol:

-

Reaction Mixture: A reaction mixture containing purified tubulin in a polymerization buffer is prepared.

-

Compound Addition: The isolated maytansinoid compounds are added to the reaction mixture at various concentrations.

-

Polymerization Induction: Tubulin polymerization is initiated by raising the temperature (e.g., to 37°C).

-

Monitoring Polymerization: The extent of tubulin polymerization is monitored by measuring the increase in absorbance over time using a spectrophotometer.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curves.

Visualizations

The following diagrams illustrate the mechanism of action of maytansinoids and a general workflow for their isolation and characterization.

Caption: Mechanism of action of maytansinoid compounds.

Caption: Experimental workflow for maytansinoid research.

Conclusion

Trewia nudiflora has proven to be a valuable source of cytotoxic maytansinoids with potent anticancer activity. The compounds isolated from this plant, including novel derivatives, exhibit significant inhibitory effects on tubulin polymerization and demonstrate strong cytotoxicity against a range of cancer cell lines, including those resistant to conventional chemotherapy. The methodologies outlined in this guide provide a framework for the continued exploration of Trewia nudiflora and other natural sources for novel maytansinoid compounds. Further research in this area holds significant promise for the development of new and more effective cancer therapeutics, particularly in the realm of antibody-drug conjugates.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Determination of maytansinoids in Trewia nudiflora using QuEChERS extraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Biosynthesis of Trewiasine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Trewiasine, a potent antitumor maytansinoid. Drawing from extensive research on the closely related ansamitocin pathway in the actinomycete Actinosynnema pretiosum, this document details the enzymatic cascade from precursor molecules to the final complex structure. It includes a summary of quantitative data, detailed experimental protocols for key research techniques, and visualizations of the metabolic and experimental workflows.

Introduction to this compound and Maytansinoid Biosynthesis

This compound is a member of the maytansinoid family of ansamycin antibiotics, which are characterized by a 19-membered macrocyclic lactam core.[1] These natural products, isolated from plants such as Trewia nudiflora and microorganisms, exhibit significant cytotoxic activity by targeting tubulin and disrupting microtubule assembly, making them valuable payloads for antibody-drug conjugates (ADCs) in cancer therapy.

The biosynthesis of maytansinoids, including this compound, is a complex process orchestrated by a combination of a type I polyketide synthase (PKS) and a series of post-PKS modifying enzymes. The primary producer organism for studying this pathway is Actinosynnema pretiosum, which synthesizes the closely related maytansinoid, ansamitocin. The genetic blueprint for this intricate synthesis is encoded within the asm gene cluster.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into three main stages: initiation with a unique starter unit, elongation and cyclization by the PKS machinery, and a series of post-PKS modifications that tailor the macrocycle into the final product.

Initiation: Formation of the AHBA Starter Unit

The pathway commences with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the starter unit for the polyketide chain. This process is distinct from typical PKS initiation and involves a modified shikimate pathway. A set of genes within the asm cluster, including asm22-24, asm43-45, and asm47, are responsible for the enzymatic conversion of intermediates from primary metabolism into AHBA.[2]

Elongation and Cyclization: The Polyketide Synthase Cascade

The core of the maytansinoid scaffold is assembled by a type I modular polyketide synthase encoded by the genes asmA-D and asm9.[2] This enzymatic complex consists of multiple modules, each responsible for the incorporation and modification of a specific extender unit. The growing polyketide chain is sequentially passed between these modules, where it undergoes condensation, ketoreduction, and dehydration reactions. The extender units for the maytansinoid backbone are derived from acetate and propionate. A notable feature of this pathway is the incorporation of an unusual "methoxymalonate" extender unit, synthesized by enzymes encoded by asm13-17.[3] Upon completion of the polyketide chain, it is released from the PKS and cyclized to form the initial macrocyclic lactam, proansamitocin.

Post-PKS Modifications: Tailoring the Macrocycle

Following the formation of the proansamitocin core, a series of enzymatic modifications occur to yield the final maytansinoid structures. These post-PKS tailoring steps are crucial for the biological activity of the compounds. The key modifications and the responsible enzymes encoded by the asm gene cluster are:

-

Halogenation: Introduction of a chlorine atom, catalyzed by a halogenase (Asm12).

-

Carbamoylation: Formation of the carbamate moiety, carried out by a carbamoyltransferase (Asm21).

-

O-Methylation: Methylation of a hydroxyl group, performed by an O-methyltransferase (Asm7).

-

Acylation: Addition of an acyl side chain, catalyzed by an acyltransferase (Asm19).

-

Epoxidation: Formation of an epoxide ring, mediated by an epoxidase (Asm11).

-

N-Methylation: Methylation of the amide nitrogen, carried out by an N-methyltransferase (Asm10).

While the biosynthesis of this compound follows this general pathway, the specific order and combination of these post-PKS modifications, particularly the acylation step, would determine the final structure. The ester side chain at the C-3 position of this compound is a key determinant of its specific identity within the maytansinoid family.

Quantitative Data

Quantitative analysis of maytansinoid biosynthesis is essential for understanding pathway flux and for metabolic engineering efforts to improve yields. While specific kinetic data for every enzyme in the this compound pathway is not exhaustively characterized, studies on A. pretiosum fermentations and analysis of mutants provide valuable insights.

| Parameter | Value/Range | Method of Determination | Reference |

| Ansamitocin P-3 Titer | |||

| Wild-type A. pretiosum | Varies (e.g., up to 30 mg/L) | HPLC analysis of fermentation broth | [4] |

| asm25 knockout mutant | > 2-fold increase | HPLC analysis of fermentation broth from genetically modified strain | [4] |

| DM1 Quantification | |||

| LLOQ in human serum | 0.200 ng/mL | On-line SPE-LC-MS/MS | [1] |

| Linearity Range | 0.200 - 200 ng/mL | On-line SPE-LC-MS/MS | [1] |

| Within-run precision | 0.9 - 4.4% | On-line SPE-LC-MS/MS | [1] |

| Between-run precision | 2.5 - 5.6% | On-line SPE-LC-MS/MS | [1] |

LLOQ: Lower Limit of Quantification

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of maytansinoid biosynthesis.

Gene Inactivation in Actinosynnema pretiosum

Gene inactivation is a fundamental technique to elucidate the function of specific genes in a biosynthetic pathway. The CRISPR-Cas9 system has been adapted for efficient gene editing in A. pretiosum.

Protocol Overview:

-

Vector Construction:

-

Synthesize guide RNAs (gRNAs) targeting the gene of interest (e.g., asm25).

-

Clone the gRNA expression cassette into a CRISPR-Cas9 vector suitable for Actinomycetes (e.g., pCRISPR-Cas9).

-

Amplify and clone the upstream and downstream homologous arms of the target gene into the vector to facilitate homologous recombination.

-

-

Conjugation:

-

Introduce the final plasmid construct into a donor E. coli strain (e.g., ET12567/pUZ8002).

-

Perform biparental mating between the donor E. coli and the recipient A. pretiosum on a suitable agar medium.

-

Select for exconjugants using appropriate antibiotics.

-

-

Screening for Mutants:

-

Culture the exconjugants in a non-selective liquid medium to facilitate the second crossover event and plasmid loss.

-

Plate the culture on selective and non-selective media to identify clones that have undergone the desired homologous recombination and are no longer resistant to the plasmid-conferring antibiotic.

-

Confirm the gene deletion in the selected colonies by PCR using primers flanking the target gene and subsequent DNA sequencing.[4]

-

Analysis of Maytansinoids by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the detection and quantification of maytansinoids in complex biological matrices.

Sample Preparation (from fermentation broth):

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under reduced pressure.

-

Re-dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.[4]

HPLC-MS/MS Parameters (Example):

-

HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).[1]

-

Mobile Phase: A gradient elution using water and acetonitrile, both with a small percentage of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode for high specificity and sensitivity.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Data Analysis: Quantify the target maytansinoids by comparing the peak areas to a standard curve of known concentrations.[1]

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow for gene inactivation.

Caption: The biosynthetic pathway of this compound.

References

- 1. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

Trewiasine: A Technical Guide on its Potential as an Anticancer Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trewiasine, a member of the maytansinoid family of natural products, has demonstrated significant cytotoxic activity against a variety of cancer cell lines and has shown antitumor effects in preclinical in vivo models. As potent mitotic inhibitors, maytansinoids, including this compound, exert their anticancer effects primarily by disrupting microtubule dynamics. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its therapeutic potential.

Introduction

This compound is a naturally occurring ansamycin antibiotic belonging to the maytansinoid class of compounds. First isolated from Trewia nudiflora, it has garnered interest for its potent cytotoxic properties. Maytansinoids are characterized by their ability to bind to tubulin and inhibit its polymerization, a critical process for cell division. This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis in rapidly dividing cancer cells. This guide will delve into the molecular mechanisms underpinning this compound's anticancer activity, with a focus on its interaction with tubulin and the downstream signaling cascades that lead to programmed cell death.

Mechanism of Action

The primary mechanism of action of this compound, consistent with other maytansinoids, is the inhibition of microtubule assembly.

-

Tubulin Binding: this compound binds to tubulin at the vinca alkaloid binding site, preventing the polymerization of tubulin dimers into microtubules. This action disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis. This process is often mediated by the tumor suppressor protein p53 and involves the activation of a cascade of cysteine-aspartic proteases known as caspases.

Quantitative Data on Anticancer Activity

Quantitative data for this compound is limited in publicly available literature. However, studies on this compound and the closely related maytansinoid, Ansamitocin P-3, provide valuable insights into its potency.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Concentration | % Growth Inhibition | Citation |

| U937 | Human Histiocytic Lymphoma | 1 µg/mL | > 90% | [1] |

Table 2: In Vitro Cytotoxicity of Ansamitocin P-3 (a this compound Analog)

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| A549 | Non-Small Cell Lung Cancer | 0.33 ± 0.13 | |

| NCI-H69 | Small Cell Lung Cancer | 0.69 ± 0.04 | |

| MCF-7 | Breast Adenocarcinoma | 0.02 ± 0.003 | |

| HeLa | Cervical Carcinoma | 0.05 ± 0.0005 | |

| EMT-6/AR1 | Murine Mammary Carcinoma | 0.14 ± 0.017 | |

| MDA-MB-231 | Breast Adenocarcinoma | 0.15 ± 0.0011 |

Table 3: In Vivo Antitumor Activity of this compound

| Tumor Model | Host | Treatment | Outcome | Citation |

| Sarcoma 180 (ascitic) | Mice | Intraperitoneal injection | Active | [1] |

| Hepatoma (ascitic) | Mice | Intraperitoneal injection | Active | [1] |

| U14 (ascitic) | Mice | Intraperitoneal injection | Active | [1] |

| Lewis Lung Carcinoma (solid) | Mice | Intraperitoneal injection | Active | [1] |

Signaling Pathways

The primary signaling pathway initiated by this compound leads to apoptosis following mitotic arrest.

References

Preliminary Investigation of Trewiasine Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trewiasine, a maytansinoid compound isolated from plants of the genus Trewia, has demonstrated significant potential as a bioactive agent. As a member of the maytansinoid family, its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in rapidly proliferating cells, making it a compound of interest for anticancer research.[1] Furthermore, preliminary evidence suggests potential anti-inflammatory properties, broadening the scope of its therapeutic applications.